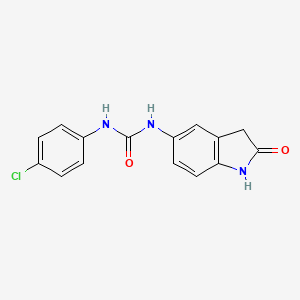
1-(4-Chlorophenyl)-3-(2-oxoindolin-5-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-3-(2-oxoindolin-5-yl)urea, also known as SU4312, is a potent inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR2) tyrosine kinase. It has been extensively studied for its potential use in cancer therapy due to its ability to inhibit angiogenesis, the process by which new blood vessels form to supply tumors with nutrients and oxygen.
Wissenschaftliche Forschungsanwendungen
Antioxidant Properties and Theoretical Calculations
A study on asymmetric bis-isatin derivatives, which share structural similarities with 1-(4-Chlorophenyl)-3-(2-oxoindolin-5-yl)urea, explored their synthesis, characterization, and antioxidant properties. These compounds exhibited varying degrees of antioxidant activity, with computational analyses aiding in understanding their structure-activity relationships. This suggests that compounds like 1-(4-Chlorophenyl)-3-(2-oxoindolin-5-yl)urea could have potential antioxidant applications, contingent upon their specific structure and substituents (Yakan et al., 2021).
Antitumor Activities
Research on 4,5-disubstituted thiazolyl urea derivatives, which are structurally related to the compound , demonstrated promising antitumor activities. This indicates the potential of 1-(4-Chlorophenyl)-3-(2-oxoindolin-5-yl)urea derivatives in the development of new anticancer drugs, highlighting the importance of structural modifications to enhance biological activity (Ling et al., 2008).
Degradation and Environmental Impact
Studies on the degradation of structurally related compounds, such as substituted urea herbicides and antimicrobials like triclocarban, provide insights into the environmental fate and degradation pathways of 1-(4-Chlorophenyl)-3-(2-oxoindolin-5-yl)urea. Understanding these pathways is crucial for assessing the environmental impact and developing strategies for the remediation of contamination resulting from the use of such compounds (Murray et al., 1969); (Sirés et al., 2007).
Optical and Electronic Properties
The optical and electronic properties of chalcone derivatives, including those similar to 1-(4-Chlorophenyl)-3-(2-oxoindolin-5-yl)urea, have been assessed through computational studies. These compounds exhibit significant nonlinear optical properties, suggesting their utility in optoelectronic device fabrication and as materials for photonic applications (Shkir et al., 2018).
Insecticidal Properties
Research on derivatives of 1-(4-chlorophenyl)-3-(2,6-dichlorobenzoyl)-urea has revealed a unique mode of action as insecticides, interfering with cuticle deposition in insects. This suggests potential applications of 1-(4-Chlorophenyl)-3-(2-oxoindolin-5-yl)urea in pest control, depending on its specific biological activity and safety profile (Mulder & Gijswijt, 1973).
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-(2-oxo-1,3-dihydroindol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2/c16-10-1-3-11(4-2-10)17-15(21)18-12-5-6-13-9(7-12)8-14(20)19-13/h1-7H,8H2,(H,19,20)(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSOXNPKVCBICB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC(=O)NC3=CC=C(C=C3)Cl)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-(2-oxoindolin-5-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-difluorophenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2579991.png)
![[3-cyclopropyl-4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2579992.png)
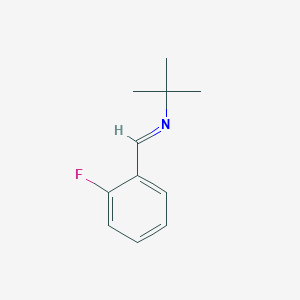
![3-(3-Chlorophenyl)-8-((3,4-dimethoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2579994.png)


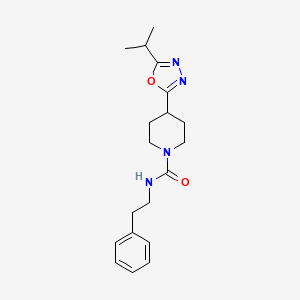
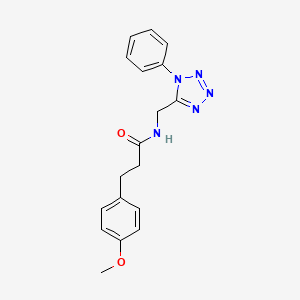

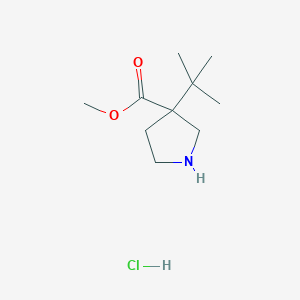
![N-(4-acetylphenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2580009.png)
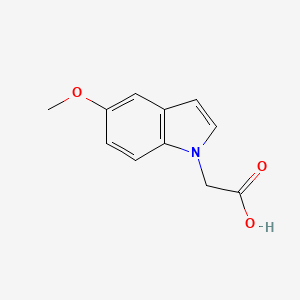
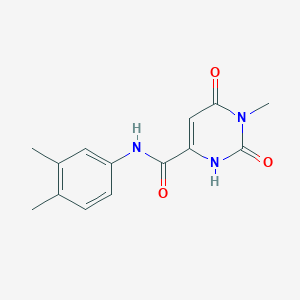
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2580012.png)